
(4-Methylphenoxy)tris(2-methylpropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenoxy)tris(2-methylpropyl)silane is an organosilicon compound characterized by the presence of a 4-methylphenoxy group and three 2-methylpropyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)tris(2-methylpropyl)silane typically involves the reaction of 4-methylphenol with tris(2-methylpropyl)chlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-Methylphenol+Tris(2-methylpropyl)chlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(4-Methylphenoxy)tris(2-methylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of organosilicon derivatives.
科学研究应用
Chemistry
In chemistry, (4-Methylphenoxy)tris(2-methylpropyl)silane is used as a precursor for the synthesis of other organosilicon compounds
Biology
In biological research, this compound can be used to study the interactions between silicon-based molecules and biological systems. It may also serve as a model compound for investigating the biocompatibility of organosilicon materials.
Medicine
Industry
In industry, this compound can be used as a coupling agent, adhesion promoter, or surface modifier in the production of advanced materials such as coatings, adhesives, and composites.
作用机制
The mechanism by which (4-Methylphenoxy)tris(2-methylpropyl)silane exerts its effects depends on its chemical interactions with other molecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silicon atom can form strong bonds with oxygen and other electronegative elements. These interactions can influence the compound’s reactivity and its ability to modify surfaces or interfaces.
相似化合物的比较
Similar Compounds
(4-Methylphenoxy)trimethylsilane: Similar structure but with three methyl groups instead of 2-methylpropyl groups.
(4-Methylphenoxy)triethoxysilane: Contains ethoxy groups instead of 2-methylpropyl groups.
(4-Methylphenoxy)tris(trimethylsilyloxy)silane: Features trimethylsilyloxy groups instead of 2-methylpropyl groups.
Uniqueness
(4-Methylphenoxy)tris(2-methylpropyl)silane is unique due to the presence of bulky 2-methylpropyl groups, which can influence its steric properties and reactivity. This makes it distinct from other similar compounds and potentially useful in applications where steric hindrance or specific molecular interactions are important.
属性
CAS 编号 |
59280-43-2 |
|---|---|
分子式 |
C19H34OSi |
分子量 |
306.6 g/mol |
IUPAC 名称 |
(4-methylphenoxy)-tris(2-methylpropyl)silane |
InChI |
InChI=1S/C19H34OSi/c1-15(2)12-21(13-16(3)4,14-17(5)6)20-19-10-8-18(7)9-11-19/h8-11,15-17H,12-14H2,1-7H3 |
InChI 键 |
ABTYWHSLIKHNJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)O[Si](CC(C)C)(CC(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
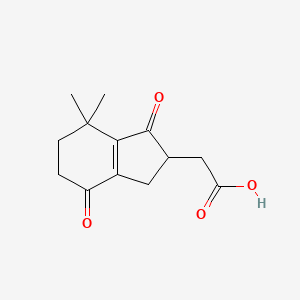
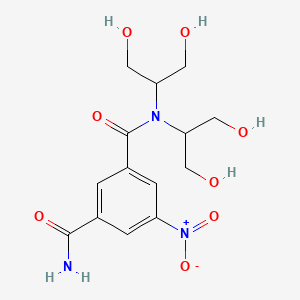
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

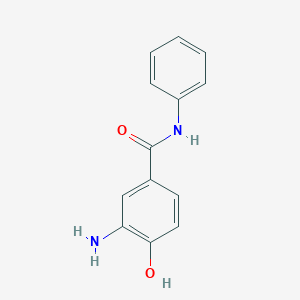
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
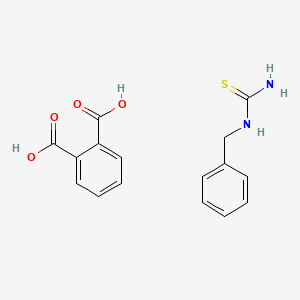
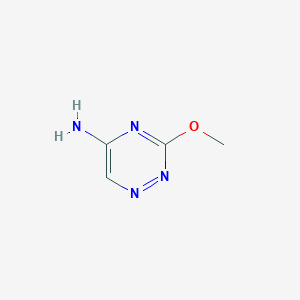


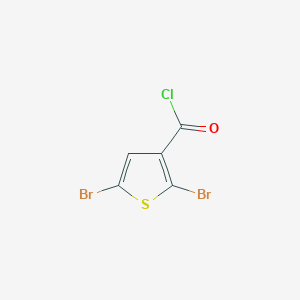
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
